Antiproliferative agent-26

Antiproliferative Broad-spectrum NCI-60 Panel

Need a positive control that works across multiple tumor histologies? Most pyrroloquinoline analogs are restricted to leukemia sub-panels, limiting multi-cancer screening. Antiproliferative agent-26 (compound 4g) solves this with validated low-micromolar activity across five NCI-60 panels: leukemia, CNS, melanoma, renal, and breast. - **Established benchmarks:** 10 µM for NCI-60 multi-panel screening; 5 µM for MCF-7 clonogenic assays. - **Phase-specific tool:** Induces G1 arrest at 5 µM, S-phase arrest at 25 µM - ideal for cell cycle synchronization. - **SAR reference:** Unique 4-benzo[d][1,3]dioxol-5-yl moiety confers broad selectivity absent in analogs 4i and 5.

Molecular Formula C21H16N2O3
Molecular Weight 344.4 g/mol
Cat. No. B12394916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-26
Molecular FormulaC21H16N2O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C3=CC=CC=C3N=C2C4=CC5=C(C=C4)OCO5)C(=O)C
InChIInChI=1S/C21H16N2O3/c1-11-18(12(2)24)19-20(13-7-8-16-17(9-13)26-10-25-16)23-15-6-4-3-5-14(15)21(19)22-11/h3-9,22H,10H2,1-2H3
InChIKeyMDRJGXGJRKEDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-26: Chemical Identity & Procurement


Antiproliferative agent-26, designated as compound 4g (CAS 3049662-97-4, MF C21H16N2O3, MW 344.36), is a synthetic small molecule belonging to the 1,3,4-substituted-pyrrolo[3,2-c]quinoline (PQ) class . Its structure is characterized by a 4-benzo[d][1,3]dioxol-5-yl substituent, a key feature for its biological activity [1]. This compound is intended for research use only and is not for therapeutic or veterinary applications . It is recognized for its validated, quantifiable in vitro antiproliferative effects across a defined panel of cancer cell lines, providing a benchmarked tool for oncology research .

Multi-panel antiproliferative screening probe (NCI-60 context)
Pyrroloquinoline SAR comparator with reported selectivity range
Cell-model endpoint review: colony formation, cell cycle phase-specific

Why Analogs Cannot Replace Antiproliferative Agent-26


Replacing Antiproliferative Agent-26 with a generic analog from the pyrrolo[3,2-c]quinoline class carries a high risk of invalidating experimental continuity. Structural variations in this scaffold directly translate to distinct and non-interchangeable biological profiles [1]. For example, while the parent compound 4g demonstrates broad-spectrum activity against leukemia, CNS, melanoma, renal, and breast cancer cell lines , closely related analogs like 4i and compound 5, which incorporate a 4-(OH-di-Cl-Ph) group or a Cl-propyl chain, respectively, exhibit a sharply narrowed selectivity, primarily affecting only the leukemia sub-panel [2]. This demonstrates that minor structural modifications result in a fundamentally different activity fingerprint, meaning a substitution without rigorous validation compromises the reproducibility and relevance of any comparative study.

Analog mismatch Leukemia-restricted pyrroloquinoline analogs (4i, 5) may not reproduce broad tumor-panel coverage
Selectivity shift 4-benzo[d][1,3]dioxol-5-yl moiety is critical; removal shifts activity toward leukemia-only profiles
End-point context Cell-cycle arrest thresholds and colony-formation response may differ with other PQ derivatives

Antiproliferative Agent-26: Comparative Evidence


Broad-Spectrum NCI-60 Activity Across Five Tumor Panels

Compound 4g (Antiproliferative Agent-26) is differentiated from closely related analogs by its broad-spectrum activity. It demonstrates antiproliferative effects against leukemia, CNS, melanoma, renal, and breast cancer cell lines [1]. In contrast, structural analogs such as compound 4i and compound 5, which share the same pyrrolo[3,2-c]quinoline core but with different substituents, exhibit a narrow selectivity profile, with activity primarily confined to the leukemia sub-panel only [2].

NCI-60 panel breadth
Class-level inference
10 µM inhibits 5 panels (leukemia, CNS, melanoma, renal, breast); analogs 4i/5 ≈ 1 panel
Supports multi-panel screening fit; class-level inference
Single-dose context; full concentration-response not reported
Antiproliferative Broad-spectrum NCI-60 Panel

Colony Formation Inhibition in MCF-7 Cells

Compound 4g demonstrates superior potency compared to the clinical chemotherapeutic agent 5-fluorouracil (5-FU). In assays using SMMC-7721 hepatocellular carcinoma cells, compound 4g exhibited an IC50 of 2.08 µM [1]. This is in contrast to 5-FU, which has a reported IC50 of approximately 37.8 µM in the same cell line [2].

Colony inhibition
Head-to-head
5 µM suppresses MCF-7 colony formation
Supports clonogenic endpoint review
Long-term survival context; vehicle-controlled assay
IC50 Antiproliferative Assay Hepatocellular Carcinoma

Cell Cycle Arrest at G1 and S Phases

Antiproliferative Agent-26 exerts a distinct, concentration-dependent effect on the cell cycle. At 5 µM, it induces G1 phase cell cycle arrest, while at 25 µM, it causes S phase arrest . This dual-phase response suggests a unique mechanism of action that is not a simple, linear dose-response relationship, distinguishing it from many other antiproliferative agents that may cause arrest in only a single phase.

Cell cycle arrest
Reported
G1 arrest at 5 µM; S arrest at 25 µM (MCF-7 flow cytometry)
Supports concentration-dependent cell-cycle endpoint control
Phase-specific arrest; requires validation in target cell lines
Cell Cycle Arrest G1/S Phase Mechanism of Action

Broad-Spectrum vs. Leukemia-Selective Activity

Antiproliferative Agent-26 inhibits colony formation in MCF-7 cells at both 5 µM and 25 µM [1]. The clonogenic assay is a functional test that measures a cell's ability to divide and form a colony over several days to weeks, reflecting long-term cytostatic or cytotoxic potential. This evidence demonstrates that the compound's antiproliferative effect is sustained and prevents clonal expansion, a key property that short-term viability assays alone do not capture.

SAR selectivity switch
Class-level inference
4g broad-spectrum (5 panels) vs. 4i/5 leukemia-selective
Supports SAR compound selection; qualitative shift
Single-dose NCI-60 data; review 4-benzo[d][1,3]dioxol-5-yl role
Clonogenic Assay Cytostatic Long-term Proliferation

Antiproliferative Agent-26: Research Applications


Multi-Panel NCI-60 Anticancer Screening

For high-throughput screening or panel-based assays aiming to identify hits across multiple cancer types, Antiproliferative Agent-26 serves as a well-characterized, broad-spectrum positive control [1]. Its validated activity against leukemia, CNS, melanoma, renal, and breast cancer cell lines provides a consistent benchmark to gauge assay sensitivity and compare the potency of new chemical entities against a known multi-panel agent .

Clonogenic Survival and Long-Term Proliferation Assays

The compound's unique, concentration-dependent induction of G1 and S phase cell cycle arrest makes it a valuable tool for researchers investigating cell cycle checkpoints and DNA damage response pathways [1]. It can be used to dissect the molecular events governing G1/S transition and S-phase progression in a controlled, dose-dependent manner .

Cell Cycle Phase-Specific Mechanistic Studies

In studies where the primary readout is a sustained, long-term effect on cancer cell growth, such as in cancer stem cell research or tumor dormancy models, the validated inhibition of colony formation by Antiproliferative Agent-26 provides a functional advantage [1]. Its efficacy in clonogenic assays confirms its ability to suppress clonal expansion, a more rigorous endpoint than acute viability measurements .

SAR Studies on Pyrroloquinoline Scaffolds

Given the published structure-activity relationship (SAR) data contrasting its broad activity with the narrow selectivity of close analogs, Antiproliferative Agent-26 is an ideal reference compound for medicinal chemistry programs [1]. It allows for direct, side-by-side comparison of newly synthesized pyrrolo[3,2-c]quinoline derivatives to assess how structural modifications alter the spectrum of antiproliferative activity .

Application
Selection Property
Validation Focus
Multi-panel antiproliferative screening
Tumor-panel coverage review
NCI-60 single-dose response context
Clonogenic survival studies
Colony-formation endpoint review
Long-term proliferation endpoint
Cell cycle phase-specific studies
G1/S phase arrest context
Concentration-dependent cell cycle profiling
Pyrroloquinoline SAR studies
Selectivity profile review
Broad vs. leukemia-restricted activity contrast

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiproliferative agent-26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.